molecular formula C16H19NO3 B021032 4'-O-Methylnorbelladine CAS No. 4579-60-6

4'-O-Methylnorbelladine

Cat. No. B021032
CAS RN: 4579-60-6
M. Wt: 273.33 g/mol
InChI Key: SDLILULALIDNSO-UHFFFAOYSA-N
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Description

4'-O-Methylnorbelladine is an important precursor in the biosynthesis of various Amaryllidaceae alkaloids, including galanthamine and lycorine, which have significant pharmacological properties. Its role in the pathway involves intramolecular oxidative phenol coupling, a process critical for the formation of these bioactive compounds. The study of 4'-O-methylnorbelladine and its derivatives has implications for understanding the metabolic routes leading to these alkaloids and their accumulation in plants (El Tahchy et al., 2011).

Synthesis Analysis

The synthesis of 4'-O-methylnorbelladine involves enzymatic processes in plants. A notable enzyme, Norbelladine 4′-O-Methyltransferase, has been characterized in Narcissus sp. aff. pseudonarcissus, highlighting the genetic underpinnings of its synthesis pathway. This enzyme is responsible for the methylation of norbelladine to 4′-O-methylnorbelladine, a critical step in the biosynthesis of galanthamine (Kilgore et al., 2014).

Molecular Structure Analysis

The molecular structure of 4'-O-methylnorbelladine plays a crucial role in its function as a precursor for Amaryllidaceae alkaloids. Its structure allows for specific enzymatic transformations, leading to the production of pharmacologically active compounds. The kinetic studies and incorporation of deuterium-labeled 4'-O-methylnorbelladine in plant shoot cultures, such as those of Leucojum aestivum, have provided insights into the molecular transformations it undergoes during alkaloid biosynthesis (El Tahchy et al., 2011).

Chemical Reactions and Properties

4'-O-Methylnorbelladine undergoes specific chemical reactions that lead to the formation of alkaloids with significant pharmacological activities. Its biotransformation into galanthamine and lycorine has been demonstrated in vitro, showcasing the chemical reactions it participates in within the biosynthetic pathway. The precursor feeding studies in shoot cultures of Leucojum aestivum have shown enhanced production of these alkaloids, indicating the role of 4'-O-methylnorbelladine in the chemical reactions leading to their synthesis (Saliba et al., 2015).

Physical Properties Analysis

The physical properties of 4'-O-methylnorbelladine, such as solubility and stability, are essential for its role as a precursor in alkaloid biosynthesis. Although specific studies on its physical properties are scarce, the general understanding is that these properties facilitate its transport within plant tissues and its enzymatic transformation into targeted alkaloids. The physical properties likely influence its availability and reactivity in the biosynthetic pathway, impacting the efficiency of alkaloid production in plant cultures.

Chemical Properties Analysis

The chemical properties of 4'-O-methylnorbelladine, including its reactivity and the types of chemical bonds it can form, are critical for its role in the biosynthesis of Amaryllidaceae alkaloids. The enzyme-mediated reactions it undergoes underscore the importance of its chemical structure in facilitating the synthesis of complex alkaloids. The study of its biotransformation and the effects of precursor feeding on alkaloid accumulation provides valuable insights into the chemical nature and capabilities of 4'-O-methylnorbelladine (El Tahchy et al., 2011).

Scientific Research Applications

  • Enhancement of Alkaloid Production : Feeding Leucojum aestivum cultures with 4'-O-Methylnorbelladine significantly boosts the production of galanthamine and lycorine, which are important for medical applications like treating Alzheimer's disease. This approach offers an alternative to synthetic methods and plant extraction, showing 0.1 g/L and 0.3 g/L of the precursor as effective concentrations for enhancing these compounds respectively (Saliba et al., 2015); (Saliba et al., 2016).

  • Potential Anticancer and Antiviral Agent : Derivatives of Norbelladine, including 4'-O-Methylnorbelladine, demonstrate potential as anticancer and antiviral agents, showing cytotoxic effects on cancer cells and antiviral effects against dengue and HIV-1 (Girard et al., 2022).

  • Alzheimer's Disease Treatment : It is a key precursor in the biosynthesis of galanthamine, an important drug for treating Alzheimer's disease. Understanding its role and the genes involved in its pathway can aid in developing synthetic biology platforms for botanical medicines (Kilgore et al., 2014).

  • Understanding Plant Alkaloid Biosynthesis : Studies on 4'-O-Methylnorbelladine contribute to understanding the complex biosynthetic pathways of Amaryllidaceae alkaloids, which are significant for their pharmacological properties. It's involved in multiple O-methylation reactions and is crucial for understanding the production of these bioactive compounds in plants (Li et al., 2019); (Qingzhu et al., 2020).

Future Directions

The identification of the gene encoding the enzyme involved in the methylation of norbelladine to 4’-O-methylnorbelladine is a significant step in understanding the biosynthesis of Galanthamine . This could facilitate the development of synthetic biology platforms for the production of important botanical medicines .

properties

IUPAC Name

5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLILULALIDNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291729
Record name 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-O-Methylnorbelladine

CAS RN

4579-60-6
Record name 4579-60-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
S Saliba, A Ptak… - Engineering in Life …, 2015 - Wiley Online Library
… derivatives of the common precursor 4′-O-methylnorbelladine via intramolecular oxidative phenol … The precursor 4′-O-methylnorbelladine was incorporated into the liquid medium of …
Number of citations: 25 onlinelibrary.wiley.com
MP Girard, V Karimzadegan, M Héneault, F Cloutier… - Molecules, 2022 - mdpi.com
… This corresponded to the 1st pose for all ligands except 3′,4′-O-methylnorbelladine, for which the 1st pose displayed a flipped structure; hence, the 2nd pose was selected. The …
Number of citations: 1 www.mdpi.com
S Saliba, A Ptak, M Boisbrun, R Spina… - Engineering in Life …, 2016 - Wiley Online Library
Bulb cultures of Leucojum aestivum and L. aestivum ‘Gravety Giant’ were subcultured in medium containing the precursor 4’‐O‐methylnorbelladine (MN) at various concentrations [0 (…
Number of citations: 25 onlinelibrary.wiley.com
A El Tahchy, A Ptak, M Boisbrun, E Barre… - Journal of natural …, 2011 - ACS Publications
… Alkaloids from plants of the family Amaryllidaceae have important pharmacological properties and can be regarded as derivatives of the common precursor 4′-O-methylnorbelladine (6…
Number of citations: 25 pubs.acs.org
J Eichhorn, T Takada, Y Kita, MH Zenk - Phytochemistry, 1998 - Elsevier
… as 13 C-labelled 4′-O-methylnorbelladine to organs of field … N-methylated 4′-O-methylnorbelladine was metabolized … 1\3 of the rate of 4′-O-methylnorbelladine. Furthermore, it was …
Number of citations: 145 www.sciencedirect.com
MB Kilgore, MM Augustin, CM Starks… - PloS one, 2014 - journals.plos.org
… Work on other Amaryllidaceae alkaloids including lycorine and hemanthamine studying steps prior to 4′-O-methylnorbelladine can be applied to galanthamine biosynthesis because …
Number of citations: 79 journals.plos.org
F Carmona-Viglianco, D Zaragoza-Puchol… - Phytochemistry …, 2022 - Elsevier
… Based on GC-MS analyses, we demonstrated that its enzymes were able to catalyse the oxidative cleavage of the CN bond of the secondary amine of 4’-O-methylnorbelladine. On the …
Number of citations: 1 www.sciencedirect.com
A Singh, MA Massicotte, A Garand… - BMC plant …, 2018 - bmcplantbiol.biomedcentral.com
… For example, radiolabeled studies showed that deuterium labelled 4’-O-methylnorbelladine … methylation at 4′ position to form 4’-O-methylnorbelladine [15], CYP96T1, encoding a …
Number of citations: 41 bmcplantbiol.biomedcentral.com
S d'Oelsnitz, DJ Diaz, DJ Acosta, MW Schechter… - bioRxiv, 2023 - biorxiv.org
… Directed evolution is used to develop a highly sensitive (EC50= 20 uM) and specific biosensor for the key amaryllidaceae alkaloid branchpoint 4-O’Methylnorbelladine. A machine …
Number of citations: 2 www.biorxiv.org
W Li, C Qiao, J Pang, G Zhang, Y Luo - International journal of biological …, 2019 - Elsevier
… All Amaryllidaceae alkaloids had been thought to be derived from 4′-O-methylnorbelladine originated from norbelladine catalyzed by norbelladine 4′-O-methyltransferase (N4OMT). …
Number of citations: 20 www.sciencedirect.com

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